(R)-N-(4-Carboxyphenyl) tert-butanesulfinamide
説明
(R)-N-(4-Carboxyphenyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantiopure N-tert-butanesulfinamides in Asymmetric Synthesis : Enantiopure N-tert-butanesulfinamides, which include compounds like (R)-N-(4-Carboxyphenyl) tert-butanesulfinamide, are important auxiliaries in asymmetric synthesis. They exhibit pyramidal bonding with the non-bonded electron pair at the sulfur atom acting as a fourth ligand, making them configurationally stable enough to be separated into R- and S- enantiomers. Some of these compounds also possess useful biological properties (Bui Thuy Trang, Cao Hai Thuong, & Chu Chien Huu, 2017).
Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-butanesulfinyl imines, prepared from enantiomerically pure tert-butanesulfinamide, are extremely versatile intermediates for the asymmetric synthesis of amines. They are known for high yields in reactions with a wide range of aldehydes and ketones. The tert-butanesulfinyl group both activates the imines for the addition of various nucleophiles and serves as a powerful chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Use in Rhodium-Catalyzed Asymmetric Additions : Chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, have been applied in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, showing high yields and excellent enantioselectivities (Qian Chen, Chao Chen, Fang Guo, & W. Xia, 2013).
Synthesis of Enantiopure tert-Butanesulfinamide : A process for preparing enantiopure tert-butanesulfinamide involves a key step of reacting tert-butylmagnesium chloride with specific oxathiazolidine oxides. This methodology is important for generating the (R)-tert-butanesulfinamide variants (Yong Qin et al., 2004).
Asymmetric Synthesis of Amines Using tert-Butanesulfinamide : The chiral amine reagent tert-butanesulfinamide enables the reliable asymmetric synthesis of a broad range of amine structures. This is particularly relevant in the synthesis of bioactive molecules, including amino acids and pharmaceutical agents (Hai‐Chao Xu, S. Chowdhury, & J. Ellman, 2013).
Applications in the Synthesis of N-Heterocycles via Sulfinimines : tert-Butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives, particularly in the asymmetric N-heterocycle synthesis. This method offers access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutic compounds (R. Philip et al., 2020).
特性
IUPAC Name |
4-[[(R)-tert-butylsulfinyl]amino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)16(15)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTKGKMSFLCBBO-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。